1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17395726
InChI: InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3
SMILES:
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol

CAS No.:

Cat. No.: VC17395726

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol -

Specification

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 1-[4-(3-bromophenyl)phenyl]ethanol
Standard InChI InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3
Standard InChI Key FTROOFSAAYNUKO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanol, reflecting its biphenyl backbone substituted with bromine at the 3' position and a hydroxyl-bearing ethyl group at the 4-position. Its molecular formula is C₁₄H₁₃BrO, with a molar mass of 277.16 g/mol. The structure combines a hydrophobic biphenyl system with polar functional groups, influencing its solubility and reactivity .

Spectroscopic FeatureExpected Value
Molecular FormulaC₁₄H₁₃BrO
Molar Mass277.16 g/mol
¹H NMR (OH)δ 1.5–2.5 (broad, 1H)
¹H NMR (CH₂)δ 3.6–4.0 (m, 2H)
¹³C NMR (C-Br)δ 120–125

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanol likely involves a multi-step process starting from biphenyl precursors. Two plausible pathways are outlined below:

Reduction of a Ketone Intermediate

A common approach involves the reduction of the corresponding ketone, 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone (CAS: 5730-89-2), using borohydride reagents . For example:

  • Synthesis of 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone:

    • Friedel-Crafts acylation of 3'-bromobiphenyl with acetyl chloride in the presence of AlCl₃ .

  • Reduction to Ethanol Derivative:

    • Treatment with sodium borohydride (NaBH₄) in ethanol at reflux yields the alcohol .

The reaction can be summarized as:

1-(3’-Br-biphenyl-4-yl)ethanone+NaBH₄1-(3’-Br-biphenyl-4-yl)ethanol+NaB(OH)₃\text{1-(3'-Br-biphenyl-4-yl)ethanone} + \text{NaBH₄} \rightarrow \text{1-(3'-Br-biphenyl-4-yl)ethanol} + \text{NaB(OH)₃}

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling to construct the biphenyl core:

  • Bromophenylboronic Acid + 4-Bromoacetophenone:

    • Coupling under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) forms the biphenyl ketone .

  • Ketone Reduction:

    • As above, NaBH₄ reduces the ketone to the alcohol .

Optimization and Challenges

  • Yield Improvements: Microwave-assisted synthesis, as demonstrated for related thiazolylcoumarins, could enhance reaction efficiency (e.g., 50 W irradiation at 80°C for 10 minutes) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically required to isolate the pure product .

Physicochemical Properties

Thermal and Solubility Characteristics

Based on structurally similar compounds:

  • Melting Point: Estimated at 145–160°C (cf. 3-(4'-bromobiphenyl)-1,2,3,4-tetrahydro-1-naphthalenol, m.p. 145–147°C) .

  • Density: ~1.36 g/cm³ (predicted) .

  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloroethane) .

Applications and Derivatives

Materials Science

The biphenyl core’s rigidity and bromine’s electronic effects make this compound a candidate for:

  • Liquid Crystals: Bromine enhances anisotropic polarizability, aiding mesophase formation.

  • Polymer Additives: As a flame retardant due to bromine’s radical-scavenging properties .

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